molecular formula C17H15Cl4N3O3 B5058511 2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B5058511
M. Wt: 451.1 g/mol
InChI Key: UXTMPHRKJXMGDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2,2,2-Trichloroethyl chloroformate involves the use of this compound as a starting reagent during the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester .


Molecular Structure Analysis

The molecular structure of a related compound, 2,2,2-Trichloroethyl chloroformate, has a linear formula of ClCOOCH2CCl3 . Another related compound, Acetamide, 2,2,2-trichloro-, has a molecular formula of C2H2Cl3NO .


Chemical Reactions Analysis

2,2,2-Trichloroethyl chloroformate serves as a versatile reagent used for selective acylation and dealkylation in organic synthesis . It is used in regio, chemo, and stereoselective synthesis .


Physical And Chemical Properties Analysis

2,2,2-Trichloroethyl chloroformate has a vapor pressure of 0.06 psi at 20 °C, a refractive index n20/D of 1.471 (lit.), a boiling point of 171-172 °C (lit.), and a density of 1.539 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism of action for these types of compounds typically involves their use as reagents in organic synthesis. For example, 2,2,2-Trichloroethyl chloroformate is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples .

Safety and Hazards

While specific safety and hazard information for “2,2,2-trichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide” is not available, related compounds such as 2,2,2-Trichloroethanol can result in kidney and liver damage with chronic exposure .

properties

IUPAC Name

2,2,2-trichloro-N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4N3O3/c18-12-10-11(22-16(26)17(19,20)21)3-4-13(12)23-5-7-24(8-6-23)15(25)14-2-1-9-27-14/h1-4,9-10H,5-8H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTMPHRKJXMGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C(Cl)(Cl)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-{3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide

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